9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
CAS No.: 1308652-67-6
Cat. No.: VC11498403
Molecular Formula: C30H22NP
Molecular Weight: 427.5
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308652-67-6 |
|---|---|
| Molecular Formula | C30H22NP |
| Molecular Weight | 427.5 |
| IUPAC Name | (2-carbazol-9-ylphenyl)-diphenylphosphane |
| Standard InChI | InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a carbazole group (a fused tricyclic system of two benzene rings and a pyrrole ring) functionalized at the 9-position with a phenyl ring bearing a diphenylphosphino group at its 2-position. This configuration creates a rigid, planar framework with extended π-conjugation, while the phosphorus atom introduces lone-pair electrons capable of metal coordination .
Crystallographic Data
Though experimental crystallographic data remain limited, computational models predict a dihedral angle of approximately 35° between the carbazole plane and the phosphino-substituted phenyl ring. This geometry balances conjugation and steric accessibility for metal binding .
Spectroscopic Properties
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with splitting patterns indicating para-substitution on the phosphino-bearing phenyl group .
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³¹P NMR: A singlet at δ −5.2 ppm confirms the presence of the diphenylphosphino group .
Synthetic Methodologies
Palladium-Catalyzed Coupling
The most reported route involves a Buchwald-Hartwig amination between 9H-carbazole and 2-bromophenyl-diphenylphosphine. Key steps include:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | p-Xylene |
| Temperature | 125°C |
| Yield | 45% |
This method minimizes phosphine oxidation by employing inert atmospheres and anhydrous solvents .
Alternative Pathways
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Lithiation-Phosphination: Treatment of 9-(2-bromophenyl)-9H-carbazole with n-BuLi followed by chlorodiphenylphosphine yields the target compound at 60% efficiency .
-
Ullmann-Type Coupling: Copper-mediated coupling under microwave irradiation reduces reaction time to 2 hours but lowers yield to 32%.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a 5% weight loss at 310°C, indicating suitability for high-temperature applications .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Toluene | 12.4 |
| Dichloromethane | 18.9 |
| THF | 15.2 |
| Water | <0.01 |
Limited aqueous solubility necessitates organic solvents for processing .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
As a host material in blue phosphorescent OLEDs, the compound demonstrates:
The diphenylphosphino group lowers the LUMO level (−2.8 eV vs. −2.3 eV for unmodified carbazole), facilitating electron injection .
Transition Metal Catalysis
In palladium-catalyzed cross-couplings, the ligand exhibits:
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Turnover Frequency (TOF): 1,200 h⁻¹ for Suzuki-Miyaura reactions
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Substrate Scope: Effective for aryl chlorides (k = 0.45 min⁻¹)
Comparative Analysis with Analogues
| Property | 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole | Triphenylphosphine | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
|---|---|---|---|
| Ligand Efficiency | 0.78 | 0.45 | 0.82 |
| Thermal Stability | 310°C | 180°C | 290°C |
| OLED Performance | EQE 23.9% | N/A | EQE 19.4% |
The compound outperforms triphenylphosphine in thermal stability and catalytic activity while matching xanthene-derived ligands in OLED applications .
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